(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid
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Overview
Description
(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid is an organic compound that features a brominated pyridine ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of the propanoic acid group. One common method starts with 5-bromopyridine, which undergoes a nucleophilic substitution reaction with a suitable propanoic acid derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to introduce additional functional groups.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less reactive pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: Products may include pyridine N-oxides or carboxylic acid derivatives.
Reduction: The major product is the de-brominated pyridine derivative.
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as aminopyridines or alkylated pyridines.
Scientific Research Applications
(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the propanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A brominated pyridine derivative used in the synthesis of polycyclic azaarenes.
5-Bromo-2-iodopyrimidine: Utilized in selective palladium-catalyzed cross-coupling reactions.
2-Amino-5-chloropyridine: Another halogenated pyridine with applications in organic synthesis.
Uniqueness
(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid is unique due to its combination of a brominated pyridine ring and a propanoic acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(5-bromopyridin-2-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5(8(11)12)13-7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGENXEGIYKIOSP-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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